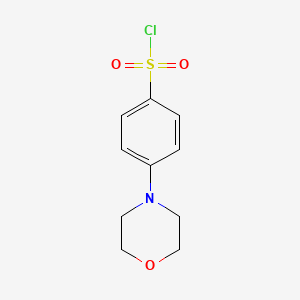

4-morpholinobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO3S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

4-morpholin-4-ylbenzenesulfonyl chloride |

InChI |

InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2 |

InChI Key |

FPJABYRHGJABIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

p-morpholinobenzenesulfonyl chloride chemical identifiers

The following technical guide provides an in-depth analysis of p-morpholinobenzenesulfonyl chloride , a critical intermediate in medicinal chemistry.

Chemical Identifiers, Synthesis, and Application Protocols

Executive Summary

p-Morpholinobenzenesulfonyl chloride (CAS 125393-22-8) is a specialized sulfonyl chloride derivative characterized by a morpholine ring attached para to a chlorosulfonyl group on a benzene scaffold.[1] It serves as a high-value "warhead" in drug discovery, particularly for introducing the morpholine moiety—a privileged structure known to improve solubility and metabolic stability—into sulfonamide-based inhibitors.

Critical Distinction: Researchers must distinguish this compound from its bis-sulfonyl analog, 4-(morpholinosulfonyl)benzenesulfonyl chloride (CAS 465514-13-0). This guide focuses exclusively on the mono-morpholino derivative (CAS 125393-22-8).

Part 1: Chemical Identity & Structural Analysis[2]

The electrophilic nature of the sulfonyl chloride group (

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Context |

| Chemical Name | 4-Morpholinobenzenesulfonyl chloride | IUPAC / Common |

| CAS Registry Number | 125393-22-8 | Primary Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 261.73 g/mol | Calculation |

| SMILES | O=S(Cl)(=O)C1=CC=C(N2CCOCC2)C=C1 | Database Search |

| InChI Key | PXGZMWKQZOXGBN-UHFFFAOYSA-N | Unique Hash |

| Appearance | Off-white to pale yellow solid | Physical State |

| Solubility | DCM, THF, Ethyl Acetate (Reacts with water) | Process Solvent |

Part 2: Synthesis & Manufacturing Pathways[2][7]

The industrial and laboratory synthesis of p-morpholinobenzenesulfonyl chloride relies on electrophilic aromatic substitution (SEAr) . The morpholine ring is an ortho/para director, but steric hindrance from the bulky morpholine ring strongly favors para substitution.

Mechanism: Chlorosulfonation

The standard route involves treating N-phenylmorpholine with excess chlorosulfonic acid (

Figure 1: Two-step one-pot chlorosulfonation synthesis pathway.

Experimental Protocol (Bench Scale)

-

Preparation: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 equiv) under inert atmosphere (

). Cool to 0°C. -

Addition: Add N-phenylmorpholine (1.0 equiv) dropwise over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT), then heat to 60°C for 2–3 hours to drive the conversion of

to -

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Filter the precipitated solid immediately or extract with Dichloromethane (DCM). Wash with cold water (rapidly) to remove acid. Dry over

.

Part 3: Reactivity & Applications in Drug Discovery

This compound is a "privileged building block." The morpholine ring acts as a solubilizing group and a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of the final drug molecule.

Primary Application: Sulfonamide Synthesis

The chloride is displaced by primary or secondary amines to form sulfonamides . This reaction is ubiquitous in the synthesis of MMP inhibitors, antimicrobial agents, and enzyme inhibitors.

Figure 2: General mechanism for sulfonamide library generation.

Key Therapeutic Areas

-

MMP Inhibitors: Matrix Metalloproteinase inhibitors often utilize a sulfonamide zinc-binding group (ZBG) backbone. The morpholine group at the para position can interact with the S1' pocket of the enzyme.

-

Antimicrobials: Sulfonamides inhibit dihydropteroate synthase. While traditional sulfa drugs use aniline, morpholine derivatives are explored for resistance breaking.

-

Solubility Enhancement: Replacing a phenyl group with a morpholinophenyl group can lower

and increase aqueous solubility.

Part 4: Handling, Safety & Storage (Self-Validating System)

Sulfonyl chlorides are corrosive and lachrymators . They react violently with water to release HCl gas.[2] A rigorous handling protocol is required to ensure operator safety and compound integrity.

Storage Logic Tree

Use the following decision logic to determine the status of your reagent batch.

Figure 3: Quality control decision matrix for reagent handling.

Safety Data Sheet (SDS) Highlights

-

Hazards: Skin Corr.[3] 1B (Causes severe skin burns and eye damage).[3]

-

PPE: Nitrile gloves (double gloving recommended), face shield, and fume hood.

-

Incompatibility: Water, Alcohols (unless intended reaction), Strong Oxidizers, Strong Bases.

References

-

Synthesis of Sulfonyl Chlorides: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent."[4] Royal Society of Chemistry, 2002.

-

Medicinal Chemistry Applications: Supuran, C. T., et al. "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating morpholine moieties." Bioorganic & Medicinal Chemistry, 2007.

-

Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 125393-22-8". PubChem, 2025.

-

Reaction Mechanisms: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.

Sources

reactivity profile of morpholine-substituted sulfonyl chlorides

An In-depth Technical Guide to the Reactivity Profile of Morpholine-Substituted Sulfonyl Chlorides

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and organic synthesis, few reagents offer the blend of structural utility and reactive versatility as sulfonyl chlorides. Among these, morpholine-substituted variants, particularly morpholine-4-sulfonyl chloride, represent a critical subclass. The morpholine ring is not merely a passenger; its incorporation into a molecular scaffold is a deliberate strategy to modulate pharmacokinetic and pharmacodynamic properties, often enhancing solubility and metabolic stability.[1][2] This guide moves beyond a simple recitation of reactions. It aims to provide a deep, mechanistic understanding of the reactivity of morpholine-substituted sulfonyl chlorides, grounded in the principles that govern their behavior and informed by practical, field-proven applications. We will explore not just what these molecules do, but why they do it, enabling researchers to leverage their full synthetic potential with precision and confidence.

Core Reactivity and Mechanistic Underpinnings

The reactivity of any sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom.[3] This electrophilicity arises from the strong electron-withdrawing effects of the two sulfonyl oxygens and the chlorine atom, making the sulfur center a prime target for nucleophilic attack. The chloride ion's capacity as a good leaving group further facilitates these substitution reactions.[4]

When a morpholine ring is attached to the sulfonyl group, its nitrogen atom's lone pair is delocalized into the S=O bonds, which can subtly modulate the electrophilicity of the sulfur center compared to simple alkanesulfonyl chlorides. However, the fundamental reactivity as a potent electrophile remains the core characteristic.

Mechanistically, nucleophilic substitution at the sulfonyl sulfur can proceed through two primary pathways:

-

A concerted SN2-like mechanism: The nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This is common for many arenesulfonyl and alkanesulfonyl chlorides.[5]

-

A stepwise addition-elimination mechanism: The nucleophile adds to the sulfur atom to form a transient, trigonal bipyramidal intermediate, which then collapses by expelling the chloride ion.[4][6]

The operative pathway is often influenced by the nucleophile, substrate, and solvent conditions.[7] For morpholine-4-sulfonyl chloride, reactions with common nucleophiles like amines and alcohols are generally considered to proceed rapidly via a mechanism with significant SN2 character.

Synthesis of Morpholine-4-Sulfonyl Chloride

The most direct and common synthesis involves the reaction of morpholine with sulfuryl chloride (SO₂Cl₂).[8][9] This method is efficient but requires careful control of the reaction conditions due to its exothermic nature and the production of hydrochloric acid.

Experimental Protocol: Synthesis of Morpholine-4-Sulfonyl Chloride

Objective: To synthesize morpholine-4-sulfonyl chloride from morpholine and sulfuryl chloride.

Materials:

-

Morpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Chloroform

-

Ice water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 10.0 mL of anhydrous DCM and cool the flask in an ice bath (0 °C).

-

Slowly add sulfuryl chloride (e.g., 0.300 mL) to the cooled DCM. Causality Note: Slow addition into a cooled solvent is critical to dissipate the heat from the highly exothermic reaction and prevent uncontrolled side reactions.

-

In a separate flask, dissolve morpholine (e.g., 213 mg) in 3.0 mL of DCM.

-

Slowly add the morpholine solution to the sulfuryl chloride mixture while maintaining the temperature at 0 °C.

-

Add a tertiary amine base such as triethylamine (e.g., 520 mg) to the reaction mixture. Causality Note: The base is essential to neutralize the HCl generated in situ. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic, and also prevents acid-catalyzed degradation of the product.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

-

Upon completion (monitored by TLC), add 20.0 mL of chloroform to dissolve the product and transfer the mixture to a separatory funnel.

-

Wash the organic layer with 20.0 mL of ice water to remove the amine hydrochloride salt and any unreacted base.

-

Separate the organic phase, dry it over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude morpholine-4-sulfonyl chloride.[8] Further purification can be achieved via distillation or chromatography if necessary.

Caption: Synthesis of Morpholine-4-sulfonyl Chloride.

Key Reactivity Profiles and Applications

The synthetic utility of morpholine-4-sulfonyl chloride stems from its predictable reactivity with a wide range of nucleophiles.

Sulfonamide Formation: The Cornerstone Reaction

The most prevalent application is the reaction with primary and secondary amines to form sulfonamides.[10] This transformation is fundamental to drug discovery, as the sulfonamide group is a privileged scaffold found in countless therapeutic agents.[3][11]

General Mechanism: The amine's lone pair of electrons attacks the electrophilic sulfur atom, displacing the chloride ion and forming the stable S-N bond. A base is required to neutralize the HCl byproduct.

Experimental Protocol: General Sulfonamide Synthesis

Objective: To synthesize a sulfonamide from morpholine-4-sulfonyl chloride and a primary/secondary amine.

Materials:

-

Morpholine-4-sulfonyl chloride

-

Primary or secondary amine (e.g., (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

-

N,N-diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the amine (e.g., 70.0 mg) in 1.0 mL of anhydrous DCM in a 5 mL round-bottom flask.

-

Add morpholine-4-sulfonyl chloride (e.g., 0.039 mL).

-

Add DIPEA (e.g., 0.059 mL). Causality Note: A non-nucleophilic base like DIPEA is chosen to prevent it from competing with the substrate amine in reacting with the sulfonyl chloride.

-

Stir the reaction mixture at room temperature overnight or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a MeOH:DCM gradient) to isolate the desired sulfonamide product.[8]

Caption: General workflow for sulfonamide synthesis.

Hydrolysis: A Key Stability Consideration

Like all sulfonyl chlorides, morpholine-4-sulfonyl chloride is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is a critical consideration for storage and handling, as exposure to atmospheric moisture can lead to degradation of the reagent.[12][13]

The mechanism of hydrolysis for alkanesulfonyl chlorides can be pH-dependent.[14]

-

At neutral or acidic pH (pH < 7): The reaction typically proceeds via direct nucleophilic attack by water on the sulfonyl chloride.

-

At basic pH (pH > 7): The reaction can be accelerated by the more potent hydroxide anion (OH⁻) acting as the nucleophile.[14]

This inherent reactivity underscores the need for anhydrous conditions in most synthetic applications to prevent competitive hydrolysis and ensure high yields of the desired product.[15]

Palladium-Catalyzed Cross-Coupling Reactions

A more advanced application involves leveraging morpholine-4-sulfonyl chloride in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16] In these transformations, the sulfamoyl chloride can couple with boronic acids to form arylsulfonamides. This powerful method allows for the construction of complex sulfonamides that would be difficult to access through traditional amination routes.

The success of such reactions is highly dependent on the choice of catalyst and ligands. Electron-rich and sterically bulky phosphine ligands are often required to facilitate the challenging oxidative addition of the S-Cl bond to the palladium(0) center.[16]

Caption: Simplified Suzuki-Miyaura coupling workflow.

Stability, Handling, and Quantitative Data

Stability: Morpholine-4-sulfonyl chloride is sensitive to moisture and should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[12] While specific thermal decomposition data is not readily available, it is prudent to avoid elevated temperatures during storage, as sulfonyl chlorides can decompose.[17] Compared to some highly unstable heteroaromatic sulfonyl chlorides, its stability is generally sufficient for synthetic use under standard laboratory conditions.[13]

Handling: Due to its reactivity and the potential to release HCl upon contact with moisture, morpholine-4-sulfonyl chloride should be handled in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12]

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 1828-66-6 | [8] |

| Molecular Formula | C₄H₈ClNO₃S | [8] |

| Molecular Weight | 185.63 g/mol | [8] |

| Appearance | Varies (often a liquid or low-melting solid) | N/A |

| Primary Hazard | Corrosive, moisture-sensitive | [12] |

Conclusion

Morpholine-substituted sulfonyl chlorides are powerful and versatile electrophiles in the synthetic chemist's toolkit. Their reactivity is primarily characterized by facile nucleophilic substitution at the sulfur center, enabling the robust and efficient synthesis of sulfonamides—a cornerstone of modern drug design.[10][18] An understanding of their core reactivity, coupled with an appreciation for their sensitivity to hydrolysis and the potential for advanced applications like palladium-catalyzed couplings, allows researchers to harness their full potential. By employing the rigorous, mechanistically-informed protocols detailed in this guide, scientists and drug development professionals can confidently integrate this valuable reagent into their synthetic workflows to accelerate the discovery of novel chemical entities.

References

- Fiveable. (n.d.). Sulfonyl Chloride Definition.

- King, J. F., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE.

-

Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

- MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

-

Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]

-

Ciuffarin, E., & Senatore, L. (1970). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Lucas, H. R., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

-

Lucas, H. R., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

Schmitt, A.-M. D. (2016). Synthesis of Sulfonamides. In Comprehensive Organic Synthesis II. Retrieved from [Link]

-

ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

-

AlTamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

-

PubMed. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Retrieved from [Link]

-

Wiley Online Library. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

-

Wiley Online Library. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

-

National Institutes of Health. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Retrieved from [Link]

-

YouTube. (2019). Sulfanilamide synthesis step 1: synthesis of p-acetamidobenzene sulfonyl chloride /practical. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]

-

YouTube. (2021). Sulfonamides - General Methods of Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]

- 18. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Morpholinobenzene-1-sulfonyl Chloride in Medicinal Chemistry

The following technical guide details the applications, synthetic utility, and medicinal chemistry significance of 4-morpholinobenzene-1-sulfonyl chloride .

Executive Summary

4-Morpholinobenzene-1-sulfonyl chloride (CAS: 13238-84-1) is a specialized electrophilic building block used to introduce the 4-morpholinobenzenesulfonyl moiety into bioactive small molecules. Unlike generic sulfonyl chlorides, this reagent carries a pre-installed morpholine ring—a "privileged structure" in drug discovery known to enhance aqueous solubility, metabolic stability, and hydrogen-bonding potential.

This guide provides a comprehensive analysis of its utility in synthesizing sulfonamides, its role in Structure-Activity Relationship (SAR) optimization, and field-proven protocols for its handling and reaction.

Chemical Profile & Reactivity

Compound: 4-Morpholinobenzene-1-sulfonyl chloride Molecular Formula: C₁₀H₁₂ClNO₃S Molecular Weight: 261.72 g/mol

Structural Significance

The molecule consists of three distinct functional zones:

-

The Electrophile (Sulfonyl Chloride): Highly reactive toward nucleophiles (amines, alcohols, thiols).

-

The Linker (Benzene Ring): Provides rigid spacing and π-stacking potential.

-

The Pharmacophore (Morpholine): A polar, non-aromatic heterocycle that modulates physicochemical properties.

Stability & Handling

-

Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is prone to hydrolysis, forming the corresponding sulfonic acid (4-morpholinobenzenesulfonic acid) and HCl.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Visual Indicator: A transition from off-white solid to a sticky, yellow gum often indicates significant hydrolysis.

Synthetic Utility: Mechanisms & Workflows[1]

Primary Reaction: Sulfonamide Formation

The most common application is the synthesis of sulfonamides via nucleophilic attack by primary or secondary amines. This reaction typically proceeds via an SN2-like mechanism at the sulfur atom.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the role of the base in scavenging the HCl byproduct.

Caption: Mechanism of sulfonamide formation. The base neutralizes the HCl generated during the elimination step.

Palladium-Catalyzed Cross-Couplings

Beyond simple coupling, this reagent can serve as a linchpin in Pd-catalyzed reactions. The sulfonyl chloride moiety can be desulfitated to form biaryls or used in Suzuki-Miyaura couplings to generate diverse sulfone scaffolds [1].

Medicinal Chemistry Applications

The "Morpholine Effect" in SAR

Incorporating the 4-morpholinobenzene moiety is a strategic choice in lead optimization. The morpholine ring addresses common ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) liabilities.

| Property | Effect of Morpholine Group | Mechanism |

| Solubility | Increase | The ether oxygen acts as a hydrogen bond acceptor, lowering logP compared to phenyl or cyclohexyl analogs. |

| Metabolic Stability | Variable | The ring is generally stable, though the carbon alpha to the nitrogen can be a site of oxidative metabolism (metabolic soft spot). |

| Target Binding | Interaction | The oxygen atom often engages in water-mediated H-bonds within the kinase hinge region or GPCR pockets. |

Therapeutic Target Classes

-

Antimicrobial Agents: Sulfonamides are historical inhibitors of dihydropteroate synthase (DHPS).[1] Derivatives containing the morpholine moiety have shown enhanced activity against resistant strains of S. aureus and E. coli by improving cellular penetration [2].

-

Anticancer (Kinase Inhibitors): The morpholine-benzene-sulfonamide scaffold mimics the ATP-binding motif in several kinase inhibitors. It has been utilized in designing inhibitors for PI3K and mTOR pathways.

-

Lysosomal pH Modulators: Morpholine-bearing sulfonamides have been synthesized to act as chloride transporters, modulating lysosomal pH and inducing apoptosis in cancer cells [3].

SAR Workflow Diagram

Caption: Strategic application of the reagent to convert hydrophobic hits into soluble leads.

Experimental Protocols

Standard Protocol: Synthesis of N-Substituted 4-Morpholinobenzenesulfonamides

Objective: Coupling 4-morpholinobenzene-1-sulfonyl chloride with a primary amine (e.g., benzylamine).

Reagents:

-

4-Morpholinobenzene-1-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂).

-

Base Addition: Add TEA (1.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add 4-Morpholinobenzene-1-sulfonyl chloride (1.0 mmol) portion-wise (if solid) or as a solution in DCM (if pre-dissolved) over 5–10 minutes.

-

Note: Slow addition prevents exotherms and minimizes side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup:

-

Quench with 1M HCl (10 mL) to neutralize excess base and solubilize unreacted amine.

-

Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel flash chromatography or recrystallization (EtOH/Water) to yield the pure sulfonamide.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous.[3] Check reagent quality (should be white/off-white). |

| Impurity Formation | Bis-sulfonylation | Use a slight excess of amine. Add sulfonyl chloride slowly at low temperature. |

| Starting Material Remains | Low amine nucleophilicity | Switch solvent to Pyridine (acts as both solvent and base) or add DMAP (catalytic) to activate the electrophile. |

Safety & Compliance

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Respiratory Hazard: Hydrolysis releases HCl gas. Handle only in a functioning fume hood.

-

Waste Disposal: Quench excess reagent with aqueous base (NaOH/NaHCO₃) before disposal into halogenated waste streams.

References

-

ResearchGate. S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Available at: [Link]

-

National Institutes of Health (PMC). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Sulfonylation with 4-Morpholinobenzenesulfonyl Chloride

Introduction: The Strategic Utility of the Morpholinobenzenesulfonyl Group

In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents due to its unique chemical stability and ability to engage in critical hydrogen bonding interactions.[1][2][3] The reaction to form this moiety, sulfonylation, typically involves the coupling of a sulfonyl chloride with a primary or secondary amine.[2] This guide focuses on a specific and increasingly relevant reagent: 4-morpholinobenzenesulfonyl chloride.

The presence of the morpholine ring is not merely an arbitrary substitution. It imparts distinct electronic and steric properties to the benzenesulfonyl chloride core. The nitrogen atom of the morpholine ring acts as an electron-donating group through resonance, which can modulate the reactivity of the sulfonyl chloride. Furthermore, the morpholine group itself is a common pharmacophore, often introduced to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed general protocol for sulfonylation reactions using 4-morpholinobenzenesulfonyl chloride with both amine and alcohol nucleophiles, grounded in mechanistic principles and field-proven insights.

Core Principles & Reaction Mechanism

The fundamental reaction is a nucleophilic acyl substitution at the electrophilic sulfur center of the sulfonyl chloride. The process is broadly applicable to primary and secondary amines, yielding stable sulfonamides, and to alcohols, yielding sulfonate esters.

The reaction proceeds through a well-established addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electron-deficient sulfur atom of the 4-morpholinobenzenesulfonyl chloride.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting positively charged species is neutralized by a base present in the reaction mixture. This step is critical as it also neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting nucleophile.[4]

Caption: General mechanism for the sulfonylation of an amine.

Key Reaction Parameters: A Causal Explanation

The success of a sulfonylation reaction hinges on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale & Expert Insights |

| Nucleophile | Primary/Secondary Amines (Aliphatic, Aromatic), Alcohols | Amines: Reactivity follows nucleophilicity: aliphatic > aromatic. Electron-withdrawing groups on aromatic amines decrease nucleophilicity, potentially requiring more forcing conditions (e.g., heating).[5] Steric hindrance around the nitrogen can significantly slow the reaction. Alcohols: Generally less nucleophilic than amines. Primary alcohols react more readily than secondary or tertiary alcohols. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required to first generate the more nucleophilic alkoxide.[6] |

| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), NaH, Na₂CO₃ | The base is essential to neutralize the HCl byproduct.[3][4] Pyridine: Often used as both a base and a solvent. It is particularly effective as it can form a reactive sulfonylpyridinium intermediate. TEA/DIPEA: Common, non-nucleophilic organic bases. DIPEA is sterically hindered, making it a good choice when avoiding side reactions with the sulfonyl chloride. Inorganic Bases: Na₂CO₃ or K₂CO₃ can be used in aqueous or biphasic systems.[2] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Pyridine | Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.[7][8] DCM: Excellent choice for reactions at or below room temperature due to its low boiling point and good solubility for a wide range of substrates. THF/ACN: Suitable for reactions that may require heating. |

| Temperature | 0 °C to Room Temperature (can be heated if necessary) | The reaction is often exothermic.[9] It is standard practice to begin the reaction at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the initial exotherm and minimize side reactions. The reaction is then typically allowed to warm to room temperature.[3] For unreactive nucleophiles, gentle heating (40-60 °C) may be required. |

| Stoichiometry | Sulfonyl Chloride:Nucleophile:Base (approx. 1.1 : 1.0 : 1.2) | A slight excess of the sulfonyl chloride (1.05-1.2 equivalents) is often used to ensure complete consumption of the valuable nucleophile. A slight excess of the base (1.2-1.5 equivalents) ensures efficient neutralization of HCl. |

Experimental Workflow: From Setup to Purified Product

The following diagram outlines the standard laboratory workflow for a typical sulfonylation reaction.

Caption: Standard laboratory workflow for sulfonylation.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine

This protocol describes a standard procedure for reacting an amine with 4-morpholinobenzenesulfonyl chloride using triethylamine as the base in dichloromethane.

Materials & Equipment:

-

4-Morpholinobenzenesulfonyl chloride

-

Amine substrate

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Thin Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration based on the amine).

-

Base Addition: Add triethylamine (1.2-1.5 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 4-morpholinobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

Work-up Procedure:

-

Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove excess TEA and any unreacted basic starting material.

-

Saturated aqueous NaHCO₃ (2x) to neutralize any remaining acid.

-

Brine (1x) to remove residual water.[3]

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for the Sulfonylation of an Alcohol

This protocol is adapted for alcohols, which are generally less nucleophilic than amines. Pyridine is used here as both a base and a catalyst.

Materials & Equipment:

-

Same as Protocol 1, but substituting the amine with an alcohol and TEA with pyridine.

-

4-(Dimethylamino)pyridine (DMAP) can be added as a nucleophilic catalyst (0.05-0.1 eq) for less reactive alcohols.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq), anhydrous DCM, and pyridine (2.0-3.0 eq). If using, add DMAP at this stage.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-morpholinobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM to the stirred mixture.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

Work-up and Purification:

-

The work-up and purification procedures are analogous to those described in Protocol 1. The 1 M HCl wash is particularly important for removing the excess pyridine.

Troubleshooting and Best Practices

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive nucleophile (sterically hindered or electronically poor).2. Insufficient base.3. Hydrolysis of sulfonyl chloride. | 1. Increase reaction temperature; consider a stronger base (e.g., NaH for alcohols); add a catalyst like DMAP.2. Add additional base.3. Ensure all reagents and solvents are strictly anhydrous. |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Decomposition of product or starting material.3. Side reaction (e.g., double sulfonylation of a primary amine). | 1. Allow the reaction to stir for a longer duration.2. Avoid excessive heating; ensure the work-up is performed promptly.3. Use controlled stoichiometry and slow addition at low temperature. |

| Difficult Purification | 1. Product is co-eluting with byproducts.2. Pyridine or TEA-HCl salt is contaminating the crude product. | 1. Try a different solvent system for chromatography or attempt recrystallization.2. Ensure the aqueous work-up, especially the acid wash, is thorough.[10] |

Expert Tip: 4-Morpholinobenzenesulfonyl chloride is a solid that is sensitive to moisture. It should be stored in a desiccator and handled quickly in a dry environment to prevent hydrolysis, which deactivates the reagent.

References

- Vertex AI Search. (2024). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Recent advances in synthesis of sulfonamides: A review.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)

- ResearchGate. (2024). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.

- Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Vertex AI Search. (2024). Organic Reaction Workup Formulas for Specific Reagents.

-

PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

- ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4‑Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.

- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

- TRACE: Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides.

- BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

Application Notes & Protocols: Strategic Coupling of 4-Morpholinobenzene-1-sulfonyl Chloride with Anilines for Drug Discovery

Introduction

The sulfonamide functional group (—SO₂NH—) is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] Its ability to act as a stable, non-classical bioisostere for amide bonds, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in drug design.[4] Within this class, N-aryl-4-morpholinobenzenesulfonamides are of particular interest. The morpholine moiety often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a valuable component in developing drug candidates.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the coupling reaction between 4-morpholinobenzene-1-sulfonyl chloride and various anilines. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind procedural choices, offers detailed, validated protocols, and presents a systematic approach to troubleshooting, ensuring reliable and reproducible synthesis of this important compound class.

Reaction Mechanism: The Foundation of Synthesis

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, though on a sulfur atom rather than a carbon. The reaction proceeds via a nucleophilic attack of the aniline's nitrogen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline attacks the electron-deficient sulfur atom of the 4-morpholinobenzene-1-sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Proton Transfer (Acid Scavenging): The resulting product is a protonated sulfonamide. A base is essential to abstract this proton and neutralize the concurrently formed hydrochloric acid (HCl). Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6]

Caption: General mechanism for base-mediated sulfonamide synthesis.

Optimizing Coupling Conditions: A Parameter-Driven Approach

The success and efficiency of the coupling reaction hinge on the careful selection of several key parameters. The rationale behind these choices is critical for adapting the protocols to diverse aniline substrates.

-

The Role of the Base: The base is arguably the most critical component after the reactants themselves. Its primary function is to scavenge the HCl produced.[6][7]

-

Tertiary Amines (Pyridine, Triethylamine - TEA): These are the most common choices. Pyridine can be particularly effective as it can also act as a nucleophilic catalyst. TEA is more basic and its hindered nature prevents it from competing as a nucleophile. The choice between them often depends on the reactivity of the aniline; for weakly nucleophilic anilines, the catalytic effect of pyridine can be beneficial.[1]

-

Inorganic Bases (K₂CO₃, NaHCO₃): These are used in biphasic systems or with polar aprotic solvents like DMF where they have sufficient solubility. They are advantageous due to their low cost and ease of removal during workup (simple filtration or aqueous wash).[1]

-

-

Solvent Selection: The solvent must dissolve the reactants and facilitate the reaction without participating in it.

-

Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are standard choices.[1] They are relatively non-polar and effectively dissolve the sulfonyl chloride and most anilines. For less soluble reactants, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can be employed.

-

Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis, which converts them into the unreactive sulfonic acid.[6] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for maximizing yield.

-

-

Temperature Control:

-

Initial Cooling (0 °C): The reaction is often initiated at 0 °C by adding the sulfonyl chloride dropwise to a solution of the aniline and base.[1][7] This serves two purposes: it controls the initial exotherm of the reaction and minimizes potential side reactions.

-

Warming to Ambient Temperature: Allowing the reaction to slowly warm to room temperature is typically sufficient for moderately reactive anilines.[7]

-

Heating (Reflux): For electron-deficient or sterically hindered anilines, which are poor nucleophiles, heating the reaction mixture may be necessary to drive the reaction to completion.[7][8] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

-

-

Stoichiometry and Order of Addition:

-

Reactant Ratio: Equimolar amounts of the aniline and sulfonyl chloride are generally used.[7] An excess of the base (typically 1.5 to 2.0 equivalents) is recommended to ensure complete neutralization of HCl.[6]

-

Order of Addition: The preferred method is the slow, portion-wise, or dropwise addition of the sulfonyl chloride (or a solution of it) to the mixture of the aniline and base. This maintains a low concentration of the highly reactive sulfonyl chloride, minimizing side reactions like di-sulfonylation of the primary amine product, though this is less common than with other acylating agents.

-

Experimental Protocols

The following protocols are designed to be self-validating. Successful execution with the specified substrates provides a reliable baseline for adapting the methodology to novel anilines.

Protocol A: Standard Coupling with an Electron-Neutral Aniline (p-Toluidine)

This protocol is suitable for anilines with neutral or electron-donating substituents.

Materials:

-

4-Morpholinobenzene-1-sulfonyl chloride

-

p-Toluidine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluidine (1.0 eq) and anhydrous DCM (approx. 0.1 M solution based on the aniline).

-

Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 4-morpholinobenzene-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by TLC.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine and unreacted aniline.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(p-tolyl)-4-morpholinobenzenesulfonamide.

Protocol B: Coupling with an Electron-Deficient Aniline (4-Chloroaniline)

This modified protocol is for less nucleophilic anilines and may require more forcing conditions.

Procedure:

-

Reaction Setup: Follow steps 1-4 from Protocol A, using 4-chloroaniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous acetonitrile (ACN).

-

Reaction: After the dropwise addition at 0 °C, allow the mixture to warm to room temperature, and then heat to 50-60 °C.

-

Monitoring: Monitor the reaction by TLC every 4-6 hours. The reaction may require 12-24 hours to reach completion.

-

Workup & Purification: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Perform the aqueous washes as described in Protocol A, step 6. Purify the crude product via flash chromatography or recrystallization.

Caption: A generalized workflow for sulfonamide synthesis.

Data Summary: Recommended Coupling Conditions

The following table provides starting recommendations for various aniline substrates. Optimization may be required for specific cases.

| Aniline Type | Example Substrate | Recommended Base (eq) | Solvent | Temperature | Typical Time |

| Electron-Rich | 4-Methoxyaniline | Pyridine (1.5) | DCM | 0 °C to RT | 4-8 h |

| Electron-Neutral | Aniline | Pyridine or TEA (2.0) | DCM, ACN | 0 °C to RT | 6-12 h |

| Electron-Poor | 4-Nitroaniline | TEA (2.0) | ACN, DMF | RT to 60 °C | 12-24 h |

| Sterically Hindered | 2,6-Dimethylaniline | TEA (2.0) | ACN, DMF | RT to 80 °C | 18-36 h |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Reagent degraded by moisture.[6] 2. Poor Amine Nucleophilicity: Electron-withdrawing groups or steric hindrance on the aniline.[7] 3. Insufficient Base: Incomplete neutralization of HCl protonates the starting amine. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). 2. Increase the reaction temperature, extend the reaction time, or switch to a more polar solvent like DMF. 3. Use at least 1.5-2.0 equivalents of the base. |

| Multiple Products on TLC | 1. Di-sulfonylation: The product sulfonamide N-H is deprotonated and reacts again. 2. Polymerization: Possible if unprotected aniline is used in a multi-step synthesis where the sulfonyl chloride is generated in situ.[9] | 1. Add the sulfonyl chloride slowly and avoid a large excess. Use a hindered base like TEA instead of pyridine. 2. Ensure proper protection of the amine if other reactive functionalities are present or being generated. |

| Reaction Stalls | 1. Insoluble Reactants: One of the starting materials is not fully dissolved. 2. Deactivated Catalyst: If using a catalytic base like pyridine, it may be poisoned. | 1. Switch to a more polar solvent (e.g., from DCM to ACN or DMF). 2. Ensure high purity of all reagents. |

Conclusion

The coupling of 4-morpholinobenzene-1-sulfonyl chloride with anilines is a robust and highly versatile transformation critical to the synthesis of medicinally relevant compounds. Success in this endeavor is not merely procedural but requires a fundamental understanding of the reaction mechanism and the interplay of various parameters. By carefully selecting the base, solvent, and temperature according to the electronic and steric nature of the aniline substrate, researchers can achieve high yields and purity. The protocols and troubleshooting guide presented here provide a solid foundation for both routine synthesis and the development of novel molecular entities, accelerating the pace of drug discovery and development.

References

- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.

- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).

- Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.).

- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.

- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.

- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University.

- Benchchem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.

- Synthesis of an Sulfonamide, why is this step neccessary?. (2015). Reddit.

- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Catalysis.

- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.

- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (n.d.). Chemical Communications (RSC Publishing).

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Institutes of Health (NIH).

- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024). MDPI.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Institutes of Health (NIH).

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.).

- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).

- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (n.d.).

- Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate.

- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.).

- (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2026). ResearchGate.

- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025). ResearchGate.

- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). National Institutes of Health (NIH).

- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2025). ResearchGate.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. eurjchem.com [eurjchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Application Note: Solvent Selection & Protocol for 4-Morpholinobenzene-1-sulfonyl Chloride Reactions

This Application Note is designed for researchers and process chemists optimizing sulfonylation reactions involved in drug discovery and medicinal chemistry. It prioritizes 2-Methyltetrahydrofuran (2-MeTHF) as a modern, green, and highly effective solvent, while providing robust protocols for traditional solvents like Dichloromethane (DCM) .

Executive Summary

4-Morpholinobenzene-1-sulfonyl chloride is a bifunctional building block containing an electrophilic sulfonyl chloride and a nucleophilic (albeit moderately deactivated) morpholine tertiary amine. This dual nature requires a solvent system that suppresses self-interaction, prevents hydrolysis, and solubilizes both the neutral and protonated forms of the reaction species.

-

Recommended Green Solvent: 2-Methyltetrahydrofuran (2-MeTHF) . It offers higher reaction rates than THF, immiscibility with water for easy workup, and a superior safety profile.

-

Traditional Solvent: Dichloromethane (DCM) . Excellent solubility but poses regulatory and environmental challenges.

-

Critical Control Point: The morpholine moiety acts as an internal base (

for conjugate acid). Excess external base (≥ 2.5 equiv) is mandatory to prevent the starting material from scavenging its own HCl byproduct and precipitating as an unreactive salt.

Chemical Context & Mechanistic Logic[1][2]

The Reagent Profile

The substrate consists of a benzene ring substituted para with a morpholine ring and a sulfonyl chloride group.

-

Electrophile: The

center is highly reactive toward primary and secondary amines. -

Solubility: The morpholine ring imparts moderate polarity. While soluble in DCM and THF, the compound can form insoluble hydrochloride salts during the reaction if the generated HCl is not immediately neutralized.

-

Stability: Like all sulfonyl chlorides, it is prone to hydrolysis to form 4-morpholinobenzene-1-sulfonic acid . This reaction is accelerated by water in polar aprotic solvents (e.g., wet DMF or MeCN).

Solvent Selection Decision Matrix

The choice of solvent dictates reaction kinetics, byproduct formation, and workup efficiency.

| Solvent Class | Representative | Suitability | Rationale |

| Green Ethers | 2-MeTHF | Optimal | Hydrophobic (easy workup), higher boiling point than THF ( |

| Chlorinated | DCM | High | Standard legacy solvent. High solubility, low boiling point ( |

| Polar Aprotic | MeCN | Medium | Good solubility, but miscible with water (difficult extraction). High dielectric constant can accelerate hydrolysis if wet. |

| Esters | EtOAc | Medium | Green, but some amines can react with EtOAc (aminolysis) at high temps. Good for workup, less ideal for reaction. |

| Protic | MeOH/EtOH | FORBIDDEN | Reacts immediately to form sulfonate esters (solvolysis). |

| Amides | DMF/DMAc | Avoid | High boiling point makes removal difficult. Hygroscopic nature promotes hydrolysis. |

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical "Salt Crash" risk unique to amino-sulfonyl chlorides.

Figure 1: Workflow and decision tree for solvent selection, highlighting the critical necessity of excess base to prevent starting material precipitation.

Detailed Experimental Protocols

Protocol A: Green Synthesis in 2-MeTHF (Recommended)

Objective: Synthesis of a sulfonamide derivative with minimal environmental impact and simplified workup.

Materials:

-

4-Morpholinobenzene-1-sulfonyl chloride (1.0 equiv)[1]

-

Primary/Secondary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in 2-MeTHF (concentration ~0.2 M).

-

Why DIPEA? It is non-nucleophilic and soluble in organic solvents, ensuring the reaction remains homogeneous.

-

-

Cooling: Cool the solution to

C using an ice bath.-

Control: Low temperature prevents potential exotherms and suppresses side reactions (hydrolysis).

-

-

Addition: Dissolve 4-morpholinobenzene-1-sulfonyl chloride in a minimal amount of 2-MeTHF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Observation: A white precipitate (DIPEA

HCl) may form. This is normal and indicates the reaction is proceeding.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Heptane) or LCMS. Look for the disappearance of the sulfonyl chloride (

usually not visible due to hydrolysis on column; look for conversion to sulfonamide mass).

-

-

Workup (Self-Validating):

-

Add water directly to the reaction vessel (2-MeTHF is immiscible with water, unlike THF).

-

Separate phases. Wash the organic layer with saturated

(removes any sulfonic acid byproduct) and then Brine. -

Dry over

, filter, and concentrate.[1]

-

Protocol B: Traditional Synthesis in DCM

Objective: High-solubility protocol for difficult/insoluble amine substrates.

Materials: Same as above, substituting DCM for 2-MeTHF.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-morpholinobenzene-1-sulfonyl chloride (1.0 equiv) in DCM (0.15 M).

-

Base Addition: Add Pyridine (3.0 equiv) or TEA (2.5 equiv).

-

Note: Pyridine can act as both solvent and base, but using it as a reagent in DCM is easier for workup.

-

-

Amine Addition: Add the amine (1.0–1.2 equiv) slowly at

C. -

Quench: Upon completion, dilute with DCM and wash with 0.5 M Citric Acid .

-

Critical Distinction: Do NOT use strong HCl for the wash. The product contains a morpholine ring (basic). Strong acid will protonate the product and drag it into the aqueous layer. Citric acid is mild enough to remove pyridine/TEA but often leaves the arylmorpholine in the organic layer (pH dependent).

-

Alternative: If product is lost to acid wash, use saturated

instead.

-

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Diagnosis | Solution |

| Low Yield / Recovery | Product lost in aqueous acid wash. | The morpholine ring makes the product basic. Avoid strong acid washes (HCl). Use Citric Acid or |

| Starting Material Precipitates | Formation of SM | Insufficient base used. The morpholine on the SM scavenged the HCl. Add more DIPEA/TEA. |

| Sulfonic Acid Impurity | Hydrolysis occurred.[1][2][3][4] | Solvent was wet. Use anhydrous solvents.[2] Ensure reaction is under |

| New Spot on TLC (High Rf) | Sulfonate ester formation. | Alcohol was present (e.g., MeOH stabilizer in DCM or wet glassware). Avoid alcohols completely. |

Quantitative Comparison of Solvents

Data based on standard sulfonyl chloride aminolysis rates.

| Parameter | 2-MeTHF | DCM | THF |

| Reaction Rate | High | High | Moderate |

| Water Miscibility | Low (Good for workup) | Low (Good for workup) | High (Bad for workup) |

| Boiling Point | |||

| Peroxide Risk | Low (with stabilizer) | N/A | High (requires monitoring) |

References

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

-

Prat, D., et al. (2014). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link][5]

-

Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. [Link][5]

-

De Luca, L. (2006). "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry. (Context on Sulfonyl Chloride reactivity). [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2733973, 4-Morpholinobenzenesulfonyl chloride." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Morpholinobenzenesulfonyl Chloride Derivatives

Welcome to the technical support center for the purification of 4-morpholinobenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates with high purity. The inherent reactivity of the sulfonyl chloride functional group, particularly its sensitivity to hydrolysis, presents unique purification challenges. This document provides a structured approach to troubleshooting common issues and offers validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude 4-morpholinobenzenesulfonyl chloride derivative, and why?

A1: The most prevalent impurity is the corresponding 4-morpholinobenzenesulfonic acid. This occurs because the sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis by water.[1] This hydrolysis can happen during the reaction work-up if it involves aqueous washes, or even from exposure to atmospheric moisture or residual water in solvents. The sulfonic acid byproduct is often a crystalline solid that can co-precipitate with your product, making removal challenging if not addressed properly during the work-up phase.

Q2: My purification yield is consistently low. What are the most likely steps where I am losing my product?

A2: Significant product loss typically occurs at two main stages:

-

Aqueous Work-up: Prolonged contact with aqueous layers, especially basic solutions used to neutralize acid, can lead to substantial hydrolysis of the sulfonyl chloride back to the more water-soluble sulfonic acid, which is then lost to the aqueous phase.[1][2] Emulsion formation can also trap product at the interface, leading to physical loss during separation.[1]

-

Chromatography: Aryl sulfonyl chlorides can degrade on silica gel, which is inherently acidic. This degradation can be significant if the compound spends a long time on the column. Streaking on the TLC plate is often an indicator of on-plate decomposition and a warning sign for column chromatography.

Q3: How can I quickly and reliably assess the purity of my 4-morpholinobenzenesulfonyl chloride sample?

A3: A combination of techniques is recommended for a confident assessment:

-

¹H NMR Spectroscopy: This is the most powerful tool. The presence of the sulfonic acid impurity is often indicated by slight shifts in the aromatic proton signals and the potential disappearance of the clean multiplet patterns of the morpholine ring, sometimes accompanied by peak broadening. Use anhydrous deuterated solvents like CDCl₃ or Acetone-d₆ for analysis.[3]

-

Thin-Layer Chromatography (TLC): TLC can quickly visualize the presence of impurities. The sulfonic acid will typically have a much lower Rf value (often staying at the baseline) compared to the sulfonyl chloride. Streaking may indicate decomposition on the silica plate.

-

Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.[4]

-

GC-MS: For volatile and thermally stable derivatives, GC-MS is an excellent tool for purity assessment. However, be cautious, as thermal degradation can occur in the injector port, giving a false impression of impurities.[4]

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue: Recrystallization Failures

Q: I'm trying to recrystallize my solid 4-morpholinobenzenesulfonyl chloride derivative, but it keeps "oiling out" instead of forming crystals. What's causing this and how do I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often because the solution is too concentrated, the cooling is too rapid, or the chosen solvent is not ideal.

Troubleshooting Steps:

-

Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to dilute the solution slightly.

-

Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling drastically increases supersaturation, favoring oil formation over orderly crystal growth.

-

Solvent System Optimization: If the problem persists, the solvent polarity may be too similar to your compound at lower temperatures. Try a co-solvent system. For example, dissolve your compound in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and slowly add a poor solvent (like hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[5]

-

Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to initiate crystallization.

Issue: Problems During Column Chromatography

Q: My TLC looks clean, but after running a silica gel column, my fractions are contaminated, and the yield is poor. I suspect degradation on the column. How can I prevent this?

A: This is a classic problem with acid-sensitive compounds like sulfonyl chlorides. The acidic nature of standard silica gel can catalyze hydrolysis or other decomposition pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sulfonyl chloride degradation during column chromatography.

Detailed Explanation:

-

Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic silanol groups on the silica surface, preventing them from catalyzing the degradation of your product.

-

Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than what gives ideal separation on TLC to speed up elution. Apply positive pressure ("flash chromatography") rather than relying on gravity alone.[6]

-

Change the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds. For highly polar derivatives, reversed-phase (C18) silica gel chromatography might be an option, though this requires different solvent systems (e.g., water/acetonitrile or water/methanol).[3]

Validated Purification Protocols

Protocol 1: Robust Aqueous Work-up to Minimize Hydrolysis

This protocol is designed to remove acidic starting materials and byproducts while minimizing contact time with water to prevent hydrolysis of the desired sulfonyl chloride.

-

Initial Quench: Once the reaction is complete, cool the reaction mixture in an ice bath (0-5 °C). Carefully and slowly pour the mixture onto cracked ice or into a beaker of ice-cold water.[1] This step is critical for precipitating the crude product and diluting the reactive reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product from the aqueous phase.

-

Neutralizing Wash: Combine the organic layers and wash them sequentially with:

-

One portion of ice-cold 5% aqueous HCl (to remove any basic starting materials/reagents).

-

One portion of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this step quickly to neutralize residual acid without causing significant hydrolysis.[7] Vent the separatory funnel frequently as CO₂ will be generated.

-

One portion of ice-cold saturated aqueous sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[1]

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (<40 °C).

Self-Validation Check: A successful work-up will yield a crude product that shows a dominant spot for the sulfonyl chloride on TLC with minimal streaking or baseline material (sulfonic acid).

Protocol 2: Flash Column Chromatography with Deactivated Silica

This protocol is suitable for purifying oily or solid products that are not amenable to recrystallization or remain impure after it.

-